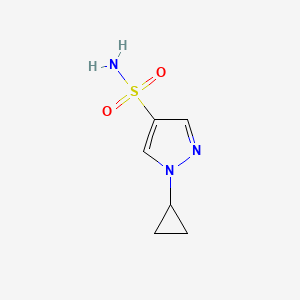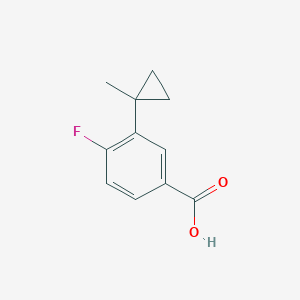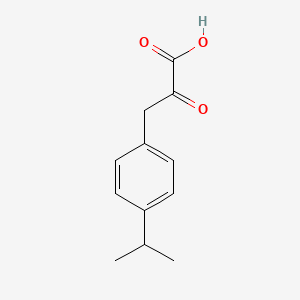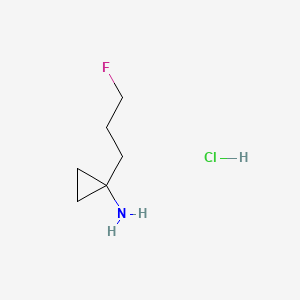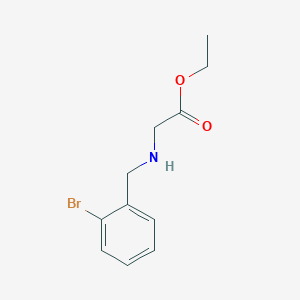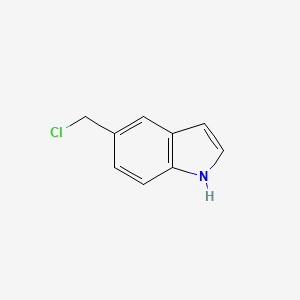![molecular formula C13H13BrO B13516789 3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)
3-(3-Bromophenyl)spiro[3.3]heptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)spiro[3. This compound features a spirocyclic structure, which is known for its rigidity and stability, making it an interesting subject for scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)spiro[3.3]heptan-1-one typically involves the reaction of a brominated phenyl compound with a spirocyclic ketone precursor. One common method includes the use of a Grignard reagent, where the brominated phenyl compound is reacted with magnesium to form the Grignard reagent, which is then reacted with the spirocyclic ketone precursor under controlled conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-(3-Bromophenyl)spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spiroketones, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
科学的研究の応用
3-(3-Bromophenyl)spiro[3
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: Its stability and rigidity can be useful in the design of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry: Its chemical properties can be exploited in the development of new materials, such as polymers or coatings.
作用機序
The mechanism by which 3-(3-Bromophenyl)spiro[3.3]heptan-1-one exerts its effects is not fully understood. its spirocyclic structure is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Phenylspiro[3.3]heptan-1-one: Lacks the bromine substituent, which can significantly alter its chemical reactivity and biological activity.
3-(4-Bromophenyl)spiro[3.3]heptan-1-one: Similar structure but with the bromine atom in a different position, which can affect its interaction with molecular targets.
3-(3-Chlorophenyl)spiro[3.3]heptan-1-one: Substituted with chlorine instead of bromine, leading to different chemical and biological properties.
Uniqueness
3-(3-Bromophenyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on spirocyclic structures.
特性
分子式 |
C13H13BrO |
|---|---|
分子量 |
265.14 g/mol |
IUPAC名 |
1-(3-bromophenyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H13BrO/c14-10-4-1-3-9(7-10)11-8-12(15)13(11)5-2-6-13/h1,3-4,7,11H,2,5-6,8H2 |
InChIキー |
IBLUUGYEPAKIPH-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)C(CC2=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



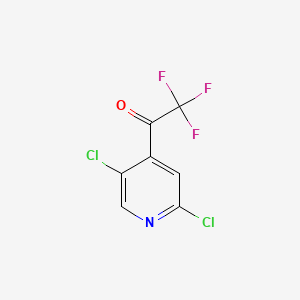
![1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine](/img/structure/B13516721.png)
![(4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13516722.png)
